molecular formula C26H28ClNO9 B1257820 idarubicin hydrochloride

idarubicin hydrochloride

Cat. No.: B1257820
M. Wt: 534 g/mol
InChI Key: JVHPTYWUBOQMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Idarubicin hydrochloride, also known as 4-demethoxydaunorubicin hydrochloride, is a semi-synthetic anthracycline antineoplastic agent. It is primarily used in the treatment of acute myeloid leukemia and other hematological malignancies. This compound is known for its ability to intercalate into DNA, thereby inhibiting the enzyme topoisomerase II and preventing DNA unwinding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of idarubicin hydrochloride involves the semi-synthetic modification of daunorubicin. The key step in its synthesis is the removal of the methoxy group at position 4 of the anthracycline structure, which is achieved through a series of chemical reactions including oxidation and reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis followed by purification processes. The compound is often crystallized as a monohydrate form to ensure stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: Idarubicin hydrochloride undergoes various chemical reactions such as:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound, which is further purified and crystallized for medical use .

Scientific Research Applications

Idarubicin hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Idarubicin hydrochloride exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it stabilizes the DNA-topoisomerase II complex, preventing the religation step of the enzyme’s catalytic cycle. This inhibition leads to DNA strand breaks and ultimately cell death. Additionally, this compound can generate free radicals, causing further damage to cellular components .

Comparison with Similar Compounds

Uniqueness of Idarubicin Hydrochloride: this compound is unique due to its increased lipophilicity, which enhances cellular uptake and efficacy. The absence of the methoxy group at position 4 distinguishes it from other anthracyclines, providing it with a distinct pharmacological profile .

Properties

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHPTYWUBOQMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
idarubicin hydrochloride
Reactant of Route 2
idarubicin hydrochloride
CID 15573171
idarubicin hydrochloride
Reactant of Route 4
idarubicin hydrochloride
Reactant of Route 5
idarubicin hydrochloride
Reactant of Route 6
idarubicin hydrochloride

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